Neodecanoyl chloride
Description
Historical Context of Branched Acyl Chlorides in Organic Synthesis
Acyl chlorides, in general, are reactive derivatives of carboxylic acids and have long been recognized as important reagents in organic synthesis for forming esters, amides, and other carbonyl-containing compounds. wikipedia.orgfiveable.me The introduction of branching in the carbon chain, as seen in neodecanoyl chloride, imparts specific steric and electronic properties that can influence reaction rates and product selectivity. Historically, the synthesis and application of branched acyl chlorides have been driven by the need to create molecules with specific three-dimensional structures and functionalities. The development of methods to synthesize these compounds, often from their corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride, has been a crucial aspect of synthetic organic chemistry. wikipedia.orgfiveable.me The steric hindrance provided by the branched structure can, for instance, slow down hydrolysis compared to linear analogs.
Significance of this compound in Contemporary Chemical Research
The significance of this compound in modern chemical research lies in its role as a key intermediate for the synthesis of a variety of commercially important products. keruichemical.com One of its primary applications is in the production of organic peroxides, which serve as initiators in polymerization processes for manufacturing plastics and resins. shreesulphuric.comkeshengchemical.comwilmar-international.com The neodecanoyl moiety can influence the solubility and decomposition kinetics of these peroxides.
Furthermore, this compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and personal care products. ontosight.aikeruichemical.comgithub.com Its ability to introduce a bulky, branched alkyl group can be advantageous in modifying the properties of active molecules. In materials science, it is used in the production of coatings, adhesives, and sealants. shreesulphuric.com The growing demand in these sectors underscores the compound's industrial relevance. github.commarketresearchintellect.com
Overview of Research Trajectories for this compound
Current and future research involving this compound is focused on several key areas. There is ongoing interest in developing more sustainable and efficient synthetic routes to the compound itself. github.com In the realm of polymer chemistry, research continues to explore the use of this compound-derived initiators to control polymer architecture and properties. keruichemical.com
Another significant research trajectory is its application in the synthesis of novel, high-performance chemicals and materials. github.com This includes the development of new surfactants and plasticizers. keruichemical.comgithub.com The continuous drive for innovation in the chemical industry ensures a sustained demand for versatile intermediates like this compound, with a focus on creating products with enhanced performance and a smaller environmental footprint. marketresearchintellect.comdataintelo.com
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉ClO | nih.gov |
| Molecular Weight | 190.71 g/mol | cymitquimica.comnih.gov |
| CAS Number | 40292-82-8 | cymitquimica.comnih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.comframochem.com |
| Odor | Pungent | cymitquimica.comframochem.com |
| Density | ~0.95 g/cm³ at 20 °C | framochem.comshreesulphuric.com |
| Boiling Point | ~210 °C at 760 mmHg | framochem.comechemi.com |
| Melting Point | -75 °C | echemi.comchemicalbook.com |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform (B151607), toluene (B28343), THF) | framochem.com |
| Hydrolysis | Reacts with water to form neodecanoic acid and hydrochloric acid | cymitquimica.comframochem.com |
Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyloctanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMVUZGDHWHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891218 | |
| Record name | 7,7-Dimethyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
40292-82-8, 133028-20-3 | |
| Record name | Neodecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,7-Dimethyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodecanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Optimization for Neodecanoyl Chloride
Established Synthetic Routes
The traditional synthesis of neodecanoyl chloride primarily involves the reaction of neodecanoic acid with various chlorinating agents. These methods are well-established and widely used in the chemical industry. google.com
Reaction of Neodecanoic Acid with Thionyl Chloride (SOCl2)
The reaction of neodecanoic acid with thionyl chloride is a common and effective method for producing this compound. google.comgoogleapis.com This process is favored for its formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which can be readily removed from the reaction mixture, simplifying purification. google.com
The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), to enhance the reaction rate. google.comgoogle.com While the reaction can be performed without a solvent, an inert solvent like toluene (B28343) may be used. google.comgoogle.com The molar ratio of thionyl chloride to neodecanoic acid is generally maintained between 1.0 and 2.0. google.com
| Reagent | Role | Typical Molar Ratio (to Neodecanoic Acid) |
| Neodecanoic Acid | Starting Material | 1.0 |
| Thionyl Chloride | Chlorinating Agent | 1.0 - 2.0 google.com |
| N,N-dimethylformamide | Catalyst | Catalytic amounts |
Reaction of Neodecanoic Acid with Oxalyl Chloride ((COCl)2)
Another established method for synthesizing this compound is the reaction of neodecanoic acid with oxalyl chloride. wikipedia.org This method is often preferred for its mild reaction conditions and the generation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies the workup process. wikipedia.org
Similar to the thionyl chloride route, a catalyst, typically N,N-dimethylformamide (DMF), is used. wikipedia.orgorgsyn.org The active chlorinating agent is an imidoyl chloride derivative formed from the reaction of DMF and oxalyl chloride. wikipedia.org This method is known for its high efficiency and selectivity, often proceeding to near completion within a short timeframe at room temperature. researchgate.net
| Reagent | Role | Typical Conditions |
| Neodecanoic Acid | Starting Material | Room Temperature |
| Oxalyl Chloride | Chlorinating Agent | Near-equimolar amounts with carboxylic acid researchgate.net |
| N,N-dimethylformamide | Catalyst | Catalytic amounts researchgate.net |
Phosgene-Based Synthesis Approaches
Phosgene (B1210022) (COCl₂) is a highly efficient and clean chlorinating agent for the synthesis of acid chlorides, including this compound. framochem.com The reaction is fast and produces high-purity products. framochem.com Industrially, phosgene is produced by reacting purified carbon monoxide with chlorine gas over an activated carbon catalyst. wikipedia.org
The synthesis of this compound using phosgene is typically catalyzed by N,N-disubstituted formamides. google.comgoogle.com The reaction involves the formation of a Vilsmeier salt as the reactive intermediate. google.com The molar ratio of phosgene to the carboxylic acid is generally kept between 1.0 and 1.3 to ensure complete conversion. google.com
Advanced Synthetic Techniques and Innovations
To address challenges related to safety, reaction time, and efficiency in traditional batch processes, advanced synthetic techniques like continuous flow synthesis have been developed.
Continuous Flow Synthesis Processes
Continuous flow synthesis offers a safer and more efficient alternative for producing acid chlorides. researchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and purity. researchgate.net The small reaction volumes inherent in flow reactors mitigate the risks associated with highly reactive and hazardous reagents. researchgate.net
For the synthesis of acid chlorides, continuous flow methods have been developed using both thionyl chloride and oxalyl chloride. researchgate.net These processes often operate under solvent-free conditions, increasing throughput and minimizing waste. researchgate.net Near-equimolar amounts of the chlorinating agent and carboxylic acid can be used, leading to high atom economy. researchgate.net
An integrated continuous flow reactor combines multiple reaction and processing steps into a single, continuous operation. google.comrsc.org This approach has been successfully applied to the synthesis of tert-butyl peroxyneodecanoate, which uses this compound as a key raw material. google.com
In such a system, the raw materials are continuously fed into the reactor, and the final product is collected at the outlet. google.com The reactor can be designed with multiple temperature zones to accommodate different reaction stages. google.com For instance, in the synthesis of tert-butyl peroxyneodecanoate, the initial alkalization reaction occurs in one zone, followed by the esterification reaction with this compound in a subsequent zone. google.com This integrated design significantly reduces reaction times and improves process stability and reproducibility. google.com The assembly of such systems can be modular, allowing for flexibility with components like reactor coils, mixers, and separators. mit.eduspringernature.comnih.gov
Alkalization Unit Optimization
Key optimization parameters for the alkalization unit include temperature and reactant concentrations. For instance, in a continuous flow process for tert-butyl peroxyneodecanoate, the temperature of the alkalization unit is maintained between 5-35 °C, with a more preferred range of 5-20 °C. google.com The concentration of the alkali solution, typically sodium hydroxide (B78521) or potassium hydroxide, is also a critical factor, generally ranging from 5-45%. google.com The molar ratio of alkali to the peroxide is another parameter that is finely tuned, often in the range of 1.0-1.5:1. google.com
Effective control of these parameters ensures the efficient formation of the peroxy salt, which is then transferred to the esterification unit for reaction with this compound. google.com In petroleum refining, alkylation units are used to convert isobutane (B21531) and alkenes to alkylate, a high-octane gasoline component. wikipedia.org While this process is different, it highlights the general principle of optimizing reaction conditions in industrial chemical synthesis.
Esterification Unit Design and Operation
The esterification unit is where this compound reacts with the peroxy salt from the alkalization unit to form the desired organic peroxide. google.com The design and operation of this unit are centered around maximizing yield and ensuring the stability of the product.
In a continuous flow system for producing tert-butyl peroxyneodecanoate, the esterification unit's temperature is a key operational parameter, typically controlled between 15-65 °C. google.com The molar ratio of this compound to the initial peroxide is also precisely controlled, for example, in a range of 0.6-1.1:1. google.com The design of the esterification unit within an integrated continuous flow reactor allows for the immediate transfer of the product to the quenching unit, minimizing the potential for side reactions or degradation. google.com
The following table outlines typical operational parameters in an integrated continuous flow process involving this compound:
| Parameter | Alkalization Unit | Esterification Unit | Quenching Unit |
| Temperature | 5-35 °C | 15-65 °C | 5-35 °C |
| Reactant Ratio (Example) | Alkali:Peroxide (1.0-1.5:1) | This compound:Peroxide (0.6-1.1:1) | - |
This data is based on a continuous flow synthesis process for tert-butyl peroxyneodecanoate. google.com
Quenching Unit Strategies
The quenching unit plays a critical safety and quality control role in the synthesis process. google.com Its primary function is to rapidly halt the reaction and stabilize the product, preventing runaway reactions and the formation of impurities. google.comenvironmentclearance.nic.in
Immediately following the esterification reaction, the product stream is directed into the quenching unit. google.com This unit typically operates at a lower temperature, for instance, between 5-35 °C, to quickly reduce the thermal energy of the system. google.com Safety measures such as safety showers and eye wash stations are often located near quenching units in industrial settings. environmentclearance.nic.in The quenching process ensures the stability of the final product before it undergoes further processing or storage. google.com
Reaction Time Minimization in Continuous Systems
A significant advantage of continuous flow reactors over traditional batch processes is the substantial reduction in reaction time. google.comgoogle.com In the synthesis of organic peroxides using this compound, minimizing reaction time is crucial for both safety and efficiency.
Continuous flow systems can achieve total reaction times of 180 seconds or less. google.com This rapid synthesis minimizes the time that thermally sensitive materials are held at elevated temperatures, thereby reducing the risk of decomposition. google.com In contrast, batch processes involve longer reaction times and waiting periods between steps, which can be inefficient and increase safety risks. google.com The ability to precisely control reaction parameters in a continuous system allows for a more stable and reproducible process. google.com
Catalyst Systems in Acyl Chloride Synthesis
The synthesis of acyl chlorides, including this compound, from their corresponding carboxylic acids is often facilitated by the use of catalysts to enhance the reaction rate. google.com The choice of chlorinating agent and catalyst system is pivotal in determining the efficiency and purity of the final product.
The most common method for preparing acyl chlorides involves the use of thionyl chloride (SOCl₂). fiveable.mesavemyexams.com While this reaction can proceed without a catalyst, the rate can be significantly increased by the addition of a catalyst. google.com N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), and their hydrochlorides are frequently used as catalyst precursors. google.com These precursors react with the chlorinating agent to form a Vilsmeier salt, which is the active catalytic species. google.com Other catalysts, such as pyridine (B92270) or urea, can also be employed. google.com
Phosphorus compounds like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents for this transformation. savemyexams.comgoogleapis.com When using phosgene (COCl₂), a catalyst is always required due to its lower reactivity compared to other agents. google.com
The selection of a specific catalyst system depends on factors such as the reactivity of the carboxylic acid, the desired reaction conditions, and cost-effectiveness.
Green Chemistry Approaches in this compound Production
The principles of green chemistry are increasingly being applied to the chemical industry to develop more sustainable and environmentally benign processes. jocpr.comacs.org In the context of this compound production, these approaches focus on waste reduction, the use of safer reagents, and improved energy efficiency. researchgate.netmdpi.com
One key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The synthesis of this compound from neodecanoic acid and thionyl chloride is advantageous in this regard, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed and potentially recycled or reused. fiveable.mecabb-chemicals.com This contrasts with methods that produce solid or liquid waste, which require more complex disposal procedures. cabb-chemicals.com
The use of greener solvents is another important consideration. orientjchem.org While this compound synthesis is often carried out neat, the use of hazardous organic solvents in downstream applications and purification steps is an area where green alternatives like supercritical CO₂ or bio-based solvents could be explored. jocpr.comorientjchem.org
Furthermore, the development of continuous flow processes for reactions involving this compound aligns with green chemistry principles by improving safety, reducing waste, and increasing energy efficiency compared to traditional batch methods. googleapis.comcabb-chemicals.com
Purification and Isolation Techniques in Academic Synthesis
In an academic laboratory setting, the purification and isolation of synthesized this compound are crucial steps to obtain a product of high purity for subsequent reactions or characterization. The techniques employed can vary depending on the scale of the synthesis and the nature of any impurities.
Given that this compound is a liquid at room temperature, distillation is a common purification method. framochem.com Short-path vacuum distillation is particularly suitable for purifying acyl chlorides, especially if the starting carboxylic acid is of reasonable purity. reddit.com This technique allows for separation from less volatile impurities under reduced pressure, which helps to prevent thermal decomposition.
If the crude product contains solid byproducts or unreacted starting materials, filtration may be used as an initial purification step. bridgewater.edu For instance, if a catalyst byproduct precipitates out of the reaction mixture, it can be removed by filtration. bridgewater.edu
In some cases, particularly when dealing with non-volatile acyl chlorides or those that are prone to decomposition upon heating, non-distillative methods may be preferred. reddit.com Precipitation by adding a non-polar solvent like cyclohexane (B81311) can be effective for isolating certain acyl chlorides. reddit.com
The purity of the isolated this compound can be assessed using various analytical techniques. Crude Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the extent of conversion from the carboxylic acid to the acyl chloride. reddit.com Gas chromatography is another valuable tool for assessing the purity of the final product. framochem.com
It is important to note that the purification strategy must be carefully chosen to be compatible with the reactive nature of this compound. nih.govchromatographyonline.com For example, the presence of water must be avoided as it will lead to hydrolysis back to the carboxylic acid. framochem.com
Distillation Methods for this compound Purification
Purification of this compound is a critical step in its manufacturing process to ensure high purity for its use as an intermediate in organic synthesis, particularly for producing polymerization initiators. framochem.comwilmar-international.com The primary impurities in crude this compound are typically the unreacted neodecanoic acid, residual chlorinating agents, and hydrogen chloride. lookchem.com Distillation is a conventional and widely employed method to separate this compound from these less volatile or more volatile impurities. google.comjustia.com
The effectiveness of distillation relies on the differences in boiling points between the components of the mixture. nerdfighteria.info this compound, a liquid with a pungent odor, has a boiling point that allows for its separation through fractional distillation. framochem.comnerdfighteria.info In this process, the crude liquid is heated, and the component with the lower boiling point vaporizes more readily. nerdfighteria.info These vapors rise and are then cooled in a condenser, returning to a liquid state and collected as the purified product. nerdfighteria.info
However, the distillation of carbonyl chlorides, including this compound, presents several challenges. The process is often energy- and time-intensive. google.comjustia.com A significant concern is the potential for partial decomposition of the product at the high temperatures required for distillation, especially for longer-chain carbonyl chlorides. google.comjustia.com Furthermore, any catalyst residues remaining in the distillation bottoms can decompose and contaminate the distilled product, posing a safety risk. google.comjustia.com Due to these drawbacks, alternative or supplementary purification methods, such as treating the crude product with carboxamide hydrohalides to reduce color, have been explored. google.comjustia.com
Efficient fractional distillation is generally effective for removing the corresponding acid and hydrogen chloride impurities. lookchem.com For thermally sensitive or highly reactive acid chlorides, vacuum distillation is an alternative technique, as it allows the liquid to boil at a lower temperature, minimizing thermal decomposition. nerdfighteria.info
Research Findings on this compound Purification:
While specific industrial distillation parameters are often proprietary, the physical properties of this compound provide the basis for designing a purification process. The goal is to achieve a high assay, typically above 99.0%, with minimal impurities like phosgene, free hydrogen chloride, and unreacted neodecanoic acid. framochem.com
Below are tables detailing the physical properties relevant to the distillation of this compound and typical purity specifications for the final product.
Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₉ClO | framochem.comnih.gov |
| Molecular Weight | 190.7 g/mol | framochem.comlookpolymers.com |
| Appearance | Clear, colorless to pale yellow liquid | framochem.comwilmar-international.comlookpolymers.com |
| Boiling Point | 210 °C at 101 kPa | framochem.com |
| 100 °C | lookpolymers.com | |
| Melting Point | ≤ -50 °C | lookpolymers.com |
| Density (at 20 °C) | 0.95 g/cm³ | framochem.comlookpolymers.com |
| Flash Point | 86 °C (closed cup) | framochem.com |
Note: The discrepancy in reported boiling points may be due to measurements taken under different pressure conditions, which are not always specified.
Typical Product Specifications for Purified this compound
| Parameter | Guaranteed Value | Source(s) |
|---|---|---|
| Assay | ≥ 99.0 % | framochem.com |
| Color | ≤ 10 APHA | framochem.com |
| Phosgene | ≤ 0.05 % | framochem.comlookpolymers.com |
| Hydrogen Chloride | ≤ 0.05 % | framochem.com |
| < 0.1 % | lookpolymers.com |
These specifications highlight the purity levels achievable through effective purification processes like distillation, which are essential for the compound's application in subsequent chemical syntheses. framochem.com
Reaction Mechanisms and Selectivity in Neodecanoyl Chloride Chemistry
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, and acyl chlorides like neodecanoyl chloride are the most reactive in this class. ebsco.comchemistrytalk.org This class of reaction involves the replacement of the chlorine atom with a nucleophile. chemistrytalk.orglibretexts.org The process is not a single-step displacement but proceeds via a multi-step addition-elimination mechanism. chemistrystudent.commasterorganicchemistry.com
The accepted mechanism for nucleophilic acyl substitution involves two primary stages. vanderbilt.edu First, the nucleophile attacks the electrophilic carbonyl carbon of the this compound molecule. youtube.com This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, resulting in the formation of a transient species known as a tetrahedral alkoxide intermediate. vanderbilt.edulibretexts.orgtaylorandfrancis.com This intermediate is defined by the transformation of the carbonyl carbon from a trigonal planar geometry to a tetrahedral arrangement. wikipedia.org
The high reactivity of this compound, and acyl chlorides in general, is a direct consequence of the electronic properties of the -COCl functional group. ebsco.comsavemyexams.com The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.orgchemistrystudent.com Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. chemistrytalk.org This creates a significant partial positive charge on the carbon, making it highly electrophilic and extremely susceptible to attack by nucleophiles. libretexts.orgchemistrystudent.com
Furthermore, the reactivity is enhanced because the chloride ion is a very effective leaving group. libretexts.org The stability of the departing chloride ion means that the energy barrier for the collapse of the tetrahedral intermediate and expulsion of the leaving group is low. libretexts.org Compared to other carboxylic acid derivatives like esters or amides, where the leaving groups (alkoxides or amides) are stronger bases and thus less stable, the acyl chloride is significantly more reactive. libretexts.org This superior reactivity makes this compound a versatile intermediate for synthesizing other organic compounds. ebsco.comframochem.com
Tetrahedral Intermediate Formation and Decomposition
Specific Reaction Pathways and Their Mechanisms
Among the various nucleophilic acyl substitution reactions that this compound undergoes, its reaction with water (hydrolysis) is a fundamental and illustrative pathway.
This compound reacts readily with water in a process called hydrolysis. cymitquimica.com This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The reaction is typically rapid and can occur spontaneously under ambient conditions. oecd.org
The hydrolysis of this compound is a thermodynamically favorable and kinetically fast process. The reaction is spontaneous, indicating a negative Gibbs free energy change (ΔG < 0). This is driven by the conversion of the highly reactive, high-energy acyl chloride into more stable products: a carboxylic acid and hydrochloric acid. libretexts.org
Kinetically, the reaction is rapid due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of chloride, as previously discussed. libretexts.orgoecd.org Studies on the acid chloride category of chemicals show they hydrolyze very quickly. oecd.org The rate of reaction can be accelerated by increases in temperature. While specific, detailed quantitative data for the hydrolysis of this compound is not widely published, the general characteristics can be summarized based on the established principles of acyl chloride chemistry.
Table 1: General Kinetic and Thermodynamic Parameters for this compound Hydrolysis
| Parameter | Expected Value/Characteristic | Rationale |
| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous, proceeding from a high-energy reactant to more stable products. |
| Enthalpy (ΔH) | Exothermic (Negative) | The formation of stronger, more stable bonds in the products releases energy. |
| Kinetics (Rate) | Fast / Rapid | High reactivity of the acyl chloride functional group leads to a low activation energy barrier. oecd.org |
| Rate Constant (k) | Large | A large rate constant is indicative of a fast reaction. |
| Temperature Dependence | Rate increases with temperature | Increased thermal energy helps overcome the activation energy barrier more frequently. |
The hydrolysis of this compound yields two products: neodecanoic acid and hydrochloric acid. framochem.comoecd.orghuategas.com In this reaction, the water molecule acts as the nucleophile, attacking the carbonyl carbon. Following the formation and collapse of the tetrahedral intermediate, the chloride ion is expelled. A proton is then lost from the intermediate to form the final products. libretexts.org
C₁₀H₁₉ClO (this compound) + H₂O (Water) → C₁₀H₂₀O₂ (Neodecanoic acid) + HCl (Hydrochloric acid) framochem.comoecd.org
This reaction is a key consideration in the handling and storage of this compound, as exposure to moisture will lead to its degradation and the formation of corrosive hydrochloric acid. chemistrystudent.com
Hydrolysis Reactions of this compound
Influence of Aqueous Environments, Temperature, and pH on Hydrolysis Rate
This compound is characterized by its high reactivity toward nucleophiles, including water. cymitquimica.com In aqueous environments, it undergoes rapid hydrolysis to produce neodecanoic acid and hydrochloric acid. cymitquimica.com This reaction is typically spontaneous under ambient conditions.
The rate of hydrolysis is significantly influenced by several factors, including temperature, pH, and the molecular structure of the acyl chloride. nih.gov
Temperature: An increase in temperature accelerates the rate of hydrolysis. This relationship can be described by the Arrhenius equation, which indicates that a higher temperature provides the necessary activation energy for the reaction to proceed more quickly. nih.gov
pH: The hydrolysis rate is sensitive to pH. It is accelerated at both acidic and basic pH extremes. nih.gov Under neutral pH conditions (approximately 6.5-7.4) and at a standard temperature of 25°C, acid halides are known to have a very fast hydrolysis rate, with a median half-life of less than 0.1 days. nih.govoasis-lmc.org Regulatory testing for chemical hydrolysis often requires measurements at pH 4, 7, and 9 to capture this behavior under varied environmental conditions. nih.govoecd.org
Steric Hindrance: The branched structure of this compound introduces steric hindrance around the electrophilic carbonyl carbon. This steric bulk can result in a slower hydrolysis rate when compared to its linear isomers, such as decanoyl chloride. It is estimated that this compound reacts with water 2.3 times slower than decanoyl chloride due to this structural difference.
To study the kinetics of such rapid reactions, specialized techniques like stopped-flow spectroscopy can be employed to monitor the reaction in real-time, or a pH-stat titration can be used to quantify the release of hydrochloric acid and determine the rate constants.
Amidation Reactions with Amines
This compound readily reacts with primary and secondary amines in a vigorous, often exothermic, reaction to form N-substituted neodecanamide derivatives. savemyexams.comnowgonggirlscollege.co.in This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comchemistrytalk.org
The reaction involves the displacement of the chloride from the acyl chloride by the amine. nowgonggirlscollege.co.in
Primary amines react to form secondary amides. chemistrystudent.com
Secondary amines react to form tertiary amides. chemistrystudent.com
Due to the formation of hydrogen chloride (HCl) as a byproduct, which can react with the starting amine to form an unreactive ammonium (B1175870) salt, the reaction requires two equivalents of the amine. savemyexams.comchemguide.co.uk One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl. savemyexams.comorganic-chemistry.org
Alternatively, the reaction can be performed using one equivalent of the amine in the presence of an alternative base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to scavenge the HCl produced. testbook.combyjus.com This method, known as the Schotten-Baumann reaction, is widely used in organic synthesis. testbook.comwikipedia.org
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Primary Amine (R-NH₂) | N-alkyl neodecanamide | Alkylammonium chloride |
| This compound | Secondary Amine (R₂-NH) | N,N-dialkyl neodecanamide | Dialkylammonium chloride |
The product of the reaction between this compound and an amine is a neodecanamide. For instance, the reaction with a primary amine (R'NH₂) yields an N-substituted amide (RCONHR'), and reaction with ammonia (B1221849) produces a primary, non-substituted amide (RCONH₂). savemyexams.com
The mechanism of amidation begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of this compound. savemyexams.comchemistrystudent.comchemguide.co.uk This carbon atom is particularly susceptible to attack because it carries a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. savemyexams.com This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu
The tetrahedral intermediate is unstable and quickly collapses. masterorganicchemistry.comvanderbilt.edu The carbon-oxygen double bond is reformed by the expulsion of the chloride ion, which is a good leaving group. chemguide.co.ukchemguide.co.uk This results in a protonated amide.
In the final step, a base removes the proton from the nitrogen atom. libretexts.org This base can be a second molecule of the amine reactant or another added base like pyridine. chemguide.co.ukbyjus.com This deprotonation neutralizes the positive charge on the nitrogen, yielding the final amide product. libretexts.org The base, having accepted a proton, forms an ammonium salt with the chloride ion that was eliminated in the previous step (e.g., R'NH₃Cl). savemyexams.comchemguide.co.uk
Nucleophilic Attack by Nitrogen Lone Pair
Esterification Reactions with Alcohols
This compound reacts readily with alcohols to form neodecanoate esters. This reaction is another instance of nucleophilic acyl substitution and is typically very rapid and exothermic. chemguide.co.uklibretexts.org The reaction produces the corresponding ester and hydrogen chloride gas. chemguide.co.uk
The general reaction is: C₁₀H₁₉ClO + R'OH → C₁₀H₁₉COOR' + HCl
Similar to amidation, the hydrogen chloride byproduct can be problematic. To neutralize the acid, the reaction is often carried out in the presence of a weak base, such as pyridine. byjus.com
The mechanism is analogous to hydrolysis and amidation. It proceeds via a nucleophilic addition-elimination pathway:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. chemguide.co.uklibretexts.orgyoutube.com
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate. youtube.com
Elimination of Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. chemguide.co.uklibretexts.org
Deprotonation: The chloride ion or another base (like pyridine) removes the proton from the oxygen atom of the original alcohol, yielding the final ester product and hydrogen chloride (or a pyridinium (B92312) salt). chemguide.co.ukyoutube.com
Elimination of Hydrogen Chloride
Reactions Leading to Organic Peroxides
This compound is a crucial precursor in the synthesis of organic peroxides. shreesulphuric.com These peroxides are widely used as initiators in polymerization processes. google.comglobal-talke.com
Organic peroxides derived from this compound function as free radical initiators for the polymerization of various monomers, including vinyl chloride, ethylene, and acrylates. google.comgoogle.comnouryon.com The thermal decomposition of these peroxides generates free radicals that initiate the polymer chain reaction.
A commercially significant organic peroxide synthesized from this compound is tert-butyl peroxyneodecanoate. google.com This compound is produced by reacting this compound with tert-butyl hydroperoxide in the presence of a base. google.comjustia.com
A continuous flow process for its synthesis involves the following steps:
Alkalization: Tert-butyl hydroperoxide is reacted with an alkali solution to form the corresponding tert-butyl peroxy salt. google.com
Esterification: The tert-butyl peroxy salt then reacts with this compound to form tert-butyl peroxyneodecanoate. google.com
Quenching: The reaction is then stopped.
This process can be optimized for high yield and purity. google.comgoogleapis.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alcohol | Neodecanoate ester | Nucleophilic Acyl Substitution |
| This compound | Phenol (with base) | Phenyl neodecanoate | Nucleophilic Acyl Substitution |
| This compound | tert-Butyl hydroperoxide (with base) | tert-Butyl peroxyneodecanoate | Nucleophilic Acyl Substitution |
Preparation of Cumyl Peroxyneodecanoate
The synthesis of cumyl peroxyneodecanoate is achieved through the reaction of this compound with cumene (B47948) hydroperoxide. googleapis.com The process typically involves a two-step synthesis followed by purification. patsnap.com In the first step, cumene hydroperoxide is reacted with an alkali liquid, such as sodium hydroxide or potassium hydroxide, to form an intermediate solution. patsnap.com Subsequently, this compound is added dropwise to this solution to yield a water-in-oil emulsion of cumyl peroxyneodecanoate. patsnap.com The reaction is exothermic, necessitating controlled addition and temperature management. google.com
Detailed parameters from various synthesis examples illustrate the specific conditions employed in the preparation process. patsnap.com
Table 1: Synthesis Parameters for Cumyl Peroxyneodecanoate
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Alkali Solution | 25% Potassium Hydroxide | 35% Sodium Hydroxide | 30% Potassium Hydroxide |
| Dry Basis Mass Ratio (Alkali:Cumene Hydroperoxide) | 0.4:1 | 0.6:1 | 0.5:1 |
| Dry Basis Mass Ratio (Cumene Hydroperoxide:this compound) | 0.8:1 | 1.0:1 | 0.9:1 |
| Reaction Temperature | 25°C | 35°C | 30°C |
| Reaction Time | 60 min | 90 min | 75 min |
| Source | patsnap.com | patsnap.com | patsnap.com |
Comparative Reactivity Studies of Acyl Chlorides
Influence of Branched Structure (Neo-configuration) on Reactivity
The reactivity of acyl chlorides is significantly influenced by their molecular structure. chemguideforcie.co.uk Acyl chlorides are generally the most reactive among carboxylic acid derivatives, a characteristic attributed to the strong electron-withdrawing effect of both the chlorine and oxygen atoms attached to the carbonyl carbon. chemguideforcie.co.ukchemistryguru.com.sgfiveable.me This effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. chemguideforcie.co.ukchemistryguru.com.sg The reactions typically proceed via a nucleophilic addition-elimination mechanism, where the chloride ion acts as an excellent leaving group, driving the reaction forward. fiveable.mewikipedia.org
However, the branched structure of this compound introduces distinct modifications to its reactivity profile when compared to its linear isomers, such as decanoyl chloride. The neo-configuration, characterized by a quaternary carbon atom, creates significant steric bulk around the reactive acyl chloride group. This steric hindrance impedes the approach of nucleophiles to the electrophilic carbonyl carbon. nih.gov Consequently, in reactions like hydrolysis and esterification, branched analogs such as this compound exhibit slower reaction rates and lower yields compared to their linear counterparts under identical conditions. For instance, esterification reactions with this compound can result in 15–20% lower yields than those with linear acyl chlorides.
Steric Hindrance Effects on Reaction Rates
Steric hindrance is a primary factor governing the reaction rates of this compound. The bulky tertiary alkyl group adjacent to the carbonyl carbon physically obstructs the pathway for incoming nucleophiles. nih.govlibretexts.org In nucleophilic acyl substitution, the reaction proceeds through a crowded tetrahedral intermediate. wikipedia.org The presence of a large, branched substituent, as in this compound, destabilizes this transition state due to increased steric repulsion, thus increasing the activation energy and slowing the reaction rate. libretexts.orgnumberanalytics.com
This effect is quantifiable through comparative studies. The hydrolysis rate of this compound is 2.3 times slower than that of decanoyl chloride, a direct consequence of the steric hindrance posed by its branched structure. Computational modeling further elucidates this structural impact. Density functional theory (DFT) calculations show that the dimethyl branches in this compound increase its Tolman cone angle to 148°. This is significantly larger than the 132° cone angle of the linear decanoyl chloride, providing a quantitative measure of the increased steric bulk that hinders nucleophilic attack.
Table 2: Comparative Analysis of this compound and Decanoyl Chloride
| Parameter | This compound | Decanoyl Chloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₉ClO | C₁₀H₁₉ClO |
| Structure | Branched C₁₀ | Linear C₁₀ |
| Boiling Point (°C) | 209–217.3 | ~228–230 |
| Density (g/cm³ at 20°C) | 0.95 | 0.918 |
| Tolman Cone Angle | 148° | 132° |
| Relative Hydrolysis Rate | 2.3x slower than Decanoyl Chloride | Baseline |
| Source | | |
Advanced Applications and Derivatization in Chemical Science
Applications in Polymer Science and Materials Chemistry
Neodecanoyl chloride plays a significant role in the polymer and materials industry, contributing to the production of high-performance polymers and enhancing material properties. github.com Its utility stems from its function as a precursor to polymerization initiators and its ability to improve the characteristics of polymer systems.
Precursor for Organic Peroxides as Radical Polymerization Initiators
This compound is a primary building block in the synthesis of organic peroxides, which are extensively used as radical initiators in polymerization processes. raysenchemical.comshreesulphuric.combasf.comwilmar-international.com Radical initiators are substances that can generate radical species under mild conditions, thereby promoting polymerization reactions. chemeurope.com Organic peroxides, containing a readily cleaved peroxide bond (-O-O-), are particularly effective as they easily form radicals upon thermal or radiational inducement. chemeurope.compergan.comglobal-talke.com
The synthesis of these initiators often involves the reaction of this compound with various hydroperoxides. For instance, tert-butyl peroxyneodecanoate is synthesized by reacting this compound with tert-butyl hydroperoxide in the presence of an alkali liquor. google.com Similarly, cumyl peroxyneodecanoate is produced through the reaction of this compound with cumene (B47948) hydroperoxide. patsnap.comgoogleapis.com These peroxyesters, such as tert-amyl peroxyneodecanoate and tert-butyl peroxyneodecanoate, are valued as low-temperature initiators for free-radical polymerization in the production of polymers like polyvinyl chloride (PVC) and low-density polyethylene (B3416737) (LDPE). google.comresearchgate.net
The use of initiators derived from this compound can offer advantages such as a 30% reduction in polymerization time compared to conventional systems.
Table 1: Examples of Organic Peroxide Initiators Derived from this compound
| Organic Peroxide Initiator | Precursors | Application in Polymerization |
|---|---|---|
| tert-Butyl Peroxyneodecanoate | This compound, tert-Butyl hydroperoxide | Initiator for LDPE, PVC, Polystyrene |
| Cumyl Peroxyneodecanoate | This compound, Cumene hydroperoxide | Initiator for vinyl chloride polymerization |
Role in the Production of High-Performance Polymers
This compound is instrumental in the manufacturing of high-performance polymers. github.comdataintelo.com It serves as a versatile chemical intermediate for creating resins and binders, particularly in the coatings industry, where it enhances durability and performance. github.com The incorporation of this compound derivatives into polymer structures can lead to materials with superior properties required in demanding applications across the automotive, aerospace, and electronics industries. github.com
Enhancement of Adhesion and Chemical Resistance in Polymer Systems
The unique properties of this compound contribute to improved adhesion and chemical resistance in polymer systems. github.com When used as a reactive intermediate, it can modify polymer surfaces and matrices, leading to enhanced bonding capabilities. github.com This is particularly crucial for plastics that have inherently low surface energy, such as polyethylene and polypropylene, which are typically difficult to bond. chemical-concepts.com
Furthermore, the introduction of the neodecanoyl group can improve a polymer's resistance to chemical attack. dakenchem.com Cross-linking, a process that forms covalent bonds between polymer chains, is a key factor in improving both mechanical properties and chemical resistance, and the reactivity of this compound can facilitate such cross-linking reactions. specialchem.com The resulting polymers exhibit increased durability and can withstand harsh environments, making them suitable for a wide range of industrial applications. dakenchem.com
Applications in Pharmaceutical and Agrochemical Synthesis
The high reactivity of this compound makes it a valuable reagent in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. ontosight.aiframochem.comshreesulphuric.com
Synthesis of Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.airaysenchemical.comcphi-online.com Its acyl chloride functional group readily reacts with nucleophiles like amines and alcohols, allowing for the introduction of the neodecanoyl group into larger molecules. This can be a key step in building the carbon skeleton of active pharmaceutical ingredients (APIs). For example, it is used in the manufacturing of agents with anti-inflammatory and antibacterial properties. ontosight.ai
Building Block in Agrochemical Sector
In the agrochemical industry, this compound serves as a significant building block for a variety of pesticides, including herbicides and fungicides. wilmar-international.comshreesulphuric.comcphi-online.comdataintelo.com The introduction of the neodecanoyl moiety can influence the biological activity and physical properties of the final agrochemical product. The compound's role as a synthesis intermediate is crucial for creating effective and targeted crop protection solutions. raysenchemical.com
Modification of Biomolecules
The reactivity of this compound with nucleophiles like amines makes it a suitable agent for the acylation of biomolecules, particularly proteins and peptides. This process, known as neodecanoylation, introduces a bulky, hydrophobic moiety onto the biomolecule, which can significantly alter its physicochemical properties and biological activity.
Introduction of Neodecanoyl Groups into Proteins and Peptides
The introduction of neodecanoyl groups into proteins and peptides is a targeted chemical modification. In peptide synthesis, acylation of the N-terminal amino group is a common strategy to modify the peptide's characteristics. msu.edupeptide.com this compound can be used as the acylating agent in this process. The reaction involves the nucleophilic attack of the free amino group of the peptide on the electrophilic carbonyl carbon of the this compound, leading to the formation of a stable amide bond and the release of hydrochloric acid.
This process requires careful control of reaction conditions, such as pH, to ensure selective acylation of the desired amino groups without causing unwanted side reactions with other functional groups present in the protein or peptide, such as hydroxyl groups. msu.edunih.gov The bulky neodecanoyl group can provide steric hindrance, which may influence the rate and selectivity of the reaction.
Table 1: Comparison of Acylation Reactions
| Feature | Neodecanoylation | Acetylation |
| Acylating Agent | This compound | Acetic anhydride (B1165640) or Acetyl chloride |
| Introduced Group | Neodecanoyl (C10, branched) | Acetyl (C2, linear) |
| Key Property Change | Significant increase in hydrophobicity and steric bulk | Moderate increase in hydrophobicity |
| Primary Application | Enhancing stability and bioactivity of therapeutic peptides | General protein/peptide modification, mimicking native structures |
Impact on Stability and Bioactivity of Peptides for Therapeutic Applications
The modification of peptides with neodecanoyl groups can have a profound impact on their stability and bioactivity, making them more suitable for therapeutic applications. Introducing a lipidic chain like the neodecanoyl group, a process known as lipidation, can enhance the metabolic stability of peptides. lifetein.com This is because the modification can protect the peptide from degradation by peptidases, enzymes that cleave peptide bonds. lifetein.comnih.gov
Furthermore, the increased hydrophobicity imparted by the neodecanoyl group can improve the peptide's ability to interact with and cross cell membranes, potentially increasing its bioavailability and efficacy. lifetein.comnih.gov Research has indicated that the introduction of neodecanoyl groups can enhance the stability and bioactivity of certain peptides, rendering them more effective as therapeutic agents. This strategy is part of a broader field of peptide engineering aimed at overcoming the inherent limitations of peptides as drugs, such as poor stability and short half-life. frontiersin.orgresearchgate.net
Formulation of Specialty Chemicals
This compound is a key intermediate in the synthesis of a variety of specialty chemicals due to its reactivity and the unique properties conferred by its branched alkyl chain. framochem.comwilmar-international.com These derivatives find applications in diverse fields, including surfactants, lubricants, fragrances, plasticizers, detergents, and personal care products. ontosight.ai
Surfactant and Lubricant Formulation
This compound is utilized in the formulation of surfactants and lubricants. Its derivatives can act as surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. ontosight.ai The neodecanoyl moiety provides a hydrophobic tail, a key component of surfactant molecules. Neodecanoic acid, the precursor to this compound, exhibits excellent lubricating and anticorrosive properties. surfactant.top
In the realm of lubricants, esters derived from neodecanoic acid are used as lubricant components in lubricating oils. surfactant.topgoogleapis.com These esters can be synthesized from this compound through reaction with alcohols. The branched structure of the neodecanoyl group contributes to good hydrolytic and oxidation stability, which are desirable properties for lubricants. surfactant.top
Fragrances and Plasticizers
The reaction of this compound with alcohols produces neodecanoate esters, which have applications in the fragrance and plasticizer industries. Certain esters are valued for their specific scents and are incorporated into fragrance formulations. ontosight.aijustia.com
As plasticizers, derivatives of this compound can be added to polymers, such as polyvinyl chloride (PVC), to increase their flexibility and durability. google.com.pg N-acyl derivatives of cyclic imines, which can be synthesized from acyl chlorides like this compound, have been shown to be effective plasticizers for vinyl chloride resins. google.com.pg These compounds act as primary, solvent-type plasticizers that are compatible with the polymer matrix. google.com.pg
Detergents and Personal Care Products
Derivatives of this compound are also found in detergents and personal care products. framochem.comontosight.ai In detergent formulations, neodecanoyl derivatives can function as surfactants, aiding in the removal of dirt and oils. ontosight.aicymitquimica.com
The use of this compound extends to the synthesis of ingredients for personal care products and cosmetics, such as shampoos and soaps. ontosight.aigithub.com The properties imparted by the neodecanoyl group can contribute to the conditioning and cleansing effects of these products. echemi.com
Table 2: Applications of this compound Derivatives
| Application | Derivative Type | Function |
| Surfactants | Various | Reduce surface tension |
| Lubricants | Esters | Reduce friction and wear |
| Fragrances | Esters | Provide scent |
| Plasticizers | Amides/Esters | Increase polymer flexibility |
| Detergents | Various | Cleansing agent |
| Personal Care | Various | Conditioning, cleansing |
Coatings Industry Applications
This compound serves as a crucial building block in the synthesis of high-performance polymers for the coatings industry. Its highly branched, sterically hindered aliphatic structure is leveraged to enhance the properties of coating resins and binders, leading to improved durability, chemical resistance, and weatherability. While it can be used in the synthesis of various resins, its most significant impact is seen as a reactive intermediate for modifying acrylic and vinyl emulsion polymers, as well as in the creation of specialized polyester (B1180765) resins.
Reactive Intermediate for Resins and Binders
This compound is a versatile reactive intermediate primarily employed to introduce the neodecanoyl group into a polymer backbone. This is most commonly achieved through its conversion to a vinyl ester, vinyl neodecanoate, which is then copolymerized with other monomers like vinyl acetate (B1210297) and acrylates. riverlandtrading.comatamankimya.comatamanchemicals.com The resulting polymers form the basis of latex binders for a wide range of coatings. Additionally, this compound can react with polyols to form polyester polyols, which are components in polyurethane coating systems. google.comgreenchemicals.eu
The primary function of incorporating the neodecanoyl structure is to impart specific performance advantages to the final coating film. The bulky, highly branched nature of the neodecanoyl group provides significant steric hindrance around the ester linkage within the polymer chain. atamanchemicals.comgantrade.com This steric shield protects the polymer from degradation by external factors, most notably hydrolysis under alkaline conditions. This is a critical feature for coatings applied over alkaline substrates such as new concrete, masonry, and plaster. atamanchemicals.comwestlakeepoxy.com
Research Findings on Acrylic Resin Modification
Research has extensively documented the benefits of using vinyl neodecanoate, derived from this compound, as a co-monomer in acrylic emulsion polymerization. westlakeepoxy.com When copolymerized with monomers such as methyl methacrylate (B99206) and butyl acrylate, vinyl neodecanoate significantly enhances the performance characteristics of the resulting acrylic latex binder.
Studies comparing standard acrylic copolymers with those modified with vinyl neodecanoate demonstrate marked improvements in key areas:
Alkali Resistance: The modified polymers show superior resistance to alkaline hydrolysis. When subjected to alkaline environments, coatings formulated with vinyl neodecanoate-modified acrylics maintain their integrity and adhesion far better than their unmodified counterparts. westlakeepoxy.com
Water Repellence: The inherent hydrophobicity of the neodecanoate structure leads to a higher degree of water repellence in the final coating film. This is crucial for applications such as exterior architectural paints and water-repellent systems. westlakeepoxy.com
Scrub Resistance: The incorporation of vinyl neodecanoate can improve the mechanical properties of the paint film. Blending vinyl neodecanoate-rich copolymers with standard acrylic emulsions has been shown to increase the wet scrub resistance of decorative paints, indicating enhanced toughness and durability. westlakeepoxy.com
Adhesion: The modified polymers exhibit excellent adhesion to a variety of substrates, including challenging surfaces like plastics and metals. riverlandtrading.com
These enhanced properties make this compound-derived binders suitable for a range of demanding coating applications, including high-performance decorative paints, industrial coatings, wood stains, and elastomeric roof coatings. atamankimya.comwestlakeepoxy.com
The following table summarizes comparative performance data for acrylic paint formulations, illustrating the impact of modification with a vinyl neodecanoate copolymer.
| Performance Metric | 100% Acrylic Polymer | Acrylic Blend with 20% Vinyl Acetate/Vinyl Neodecanoate Copolymer | Acrylic Blend with 30% Vinyl Acetate/Vinyl Neodecanoate Copolymer | Reference: 100% Vinyl Acetate/Vinyl Neodecanoate Copolymer |
|---|---|---|---|---|
| ASTM D2486 Scrub Resistance (Cycles) | ~1300 | ~1800 | ~2200 | ~3200 |
Table 1: Enhanced Scrub Resistance in a 42% PVC Decorative Paint by blending a standard acrylic polymer with a vinyl acetate/vinyl neodecanoate (60:40) copolymer. Data derived from research findings. westlakeepoxy.com
Analytical Methodologies for Characterization and Quantification
Spectroscopic Methods for Purity and Identity Verification
Spectroscopic techniques are instrumental in confirming the molecular structure and identifying the functional groups present in neodecanoyl chloride, thereby verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a comprehensive analysis of the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, the terminal methyl protons of the neodecanoyl group appear as signals in the upfield region, generally between δ 0.88–1.02 ppm. The methylene (B1212753) (–CH₂–) protons along the carbon chain produce signals in the range of δ 1.25–1.78 ppm. The absence of protons shifted significantly downfield confirms the lack of acidic hydrogens, which is characteristic of a pure acid chloride.
The ¹³C NMR spectrum provides further structural confirmation. A key diagnostic signal is the resonance of the carbonyl carbon in the acyl chloride group, which typically appears far downfield at approximately δ 180.2 ppm. The carbon atoms of the methyl branches at the C7 position show a singlet at around δ 27.8 ppm, while the methylene carbons of the backbone resonate between δ 22.1–34.5 ppm. The specific chemical shifts can be influenced by the solvent and the concentration of the sample.
Table 1: Typical NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 0.88–1.02 | Terminal methyl (–CH₃) protons |
| ¹H | 1.25–1.78 | Methylene (–CH₂–) protons |
| ¹³C | 180.2 | Carbonyl carbon (C=O) |
| ¹³C | 27.8 | Methyl branch carbons |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities, such as the precursor neodecanoic acid or byproducts from its synthesis.
Gas Chromatography (GC) for Impurity Analysis
Gas chromatography (GC) is a widely used technique for assessing the purity of this compound and quantifying impurities. Due to the high reactivity and potential for hydrolysis of acid chlorides, direct analysis can be challenging. oup.com Therefore, derivatization is often employed to convert the acid chloride into a more stable compound suitable for GC analysis. oup.comresearchgate.net
A common approach involves reacting the this compound sample with an alcohol, such as methanol (B129727) or butan-2-ol, to form the corresponding stable ester. researchgate.netjapsonline.com This derivatization also converts any residual neodecanoic acid into its ester form, allowing for the simultaneous determination of the acid chloride and its related acid impurity in a single chromatographic run. oup.comnih.gov The resulting esters are then separated on a suitable GC column, often a capillary column with a non-polar or medium-polarity stationary phase, and detected using a flame ionization detector (FID). researchgate.netptfarm.pl
The GC method can be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of impurities. researchgate.net For instance, a GC analysis of a purified this compound product might show a purity level of 99.5% or higher. google.com
Table 2: Example of a GC Method for Impurity Analysis of an Acid Chloride (Illustrative)
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Methanol |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 260 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 290 °C |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Ramped temperature program (e.g., 60°C to 260°C) |
Note: These are example conditions and would need to be optimized for the specific analysis of this compound.
Titration Methods for Assaying this compound
One common approach is an argentometric titration. In this method, the chloride ion of the this compound is quantified. The assay for this compound is often specified to be ≥ 99.0% by this method. framochem.com
Another approach involves reacting the acid chloride with a known excess of a nucleophile, such as an amine or an alcohol, and then back-titrating the unreacted nucleophile. Alternatively, the reaction with water (hydrolysis) produces hydrochloric acid, which can be titrated with a standard base. However, this method must account for any free hydrochloric acid or neodecanoic acid present as impurities. oup.comacs.org To differentiate between the hydrochloric acid produced from hydrolysis and any free acid impurities, a two-step titration can be employed.
Potentiometric titrations, which monitor the change in pH or potential, can provide more precise endpoint detection compared to methods using chemical indicators.
Table 3: Common Titrimetric Methods for Acid Chloride Assay
| Method | Principle | Titrant |
|---|---|---|
| Argentometry | Precipitation of chloride ions. | Silver Nitrate (AgNO₃) |
| Acid-Base Titration (after hydrolysis) | Neutralization of hydrochloric acid formed. | Standard Base (e.g., NaOH) |
| Back Titration | Reaction with excess nucleophile, followed by titration of the unreacted nucleophile. | Varies based on nucleophile |
Environmental Fate and Degradation Studies
Environmental Persistence and Degradation Pathways
Neodecanoyl chloride exhibits short environmental persistence primarily due to its rapid reaction with water and atmospheric radicals.
In the atmosphere, the degradation of acid chlorides is predominantly driven by their reaction with water vapor. oecd.org However, they are also subject to degradation through reaction with photochemically produced hydroxyl radicals (•OH). oecd.org The hydroxyl radical, often called the "detergent of the atmosphere," is a key oxidant that breaks down most pollutants released into the air. longdom.org
| Substance Type | Overall OH Rate Constant (cm³/molecule-sec) | Atmospheric Half-Life (Indirect Photolysis) |
|---|---|---|
| Acid Chlorides | 1.6 x 10⁻¹² to 11.5 x 10⁻¹² | 0.9 to 6.7 days |
| Organic Acid Hydrolysis Products | 1.02 x 10⁻¹² to 9.8 x 10⁻¹² | 1.1 to 10.5 days |
This compound is hydrolytically unstable and reacts rapidly upon contact with water. oecd.orggreysellz.com The reaction, which can be violent and exothermic, yields Neodecanoic acid and Hydrochloric acid (HCl). greysellz.comframochem.com
Reaction: C₁₀H₁₉ClO + H₂O → C₁₀H₂₀O₂ (Neodecanoic acid) + HCl (Hydrochloric acid)
This hydrolysis is considered the predominant degradation process in air and is typically complete in less than 24 hours in aqueous environments, with residual amounts of the parent compound falling below detection limits. oecd.org Due to steric hindrance from its branched structure, this compound's hydrolysis rate is reportedly 2.3 times slower than that of its linear isomer, decanoyl chloride. The rate of hydrolysis can be accelerated by temperature or pH extremes. Because of this rapid degradation, the environmental properties and any potential for biodegradation are largely those of its hydrolysis products. oecd.org
| Hydrolysis Product | Chemical Formula | Water Solubility | Partition Coefficient (log Kow) |
|---|---|---|---|
| Neodecanoic acid | C₁₀H₂₀O₂ | 69 mg/L (estimated, un-dissociated) | 3.9 (estimated, un-dissociated) |
| Hydrochloric acid | HCl | 673 g/L (at 30°C) | Not Applicable (Ionized) |
Reaction with Atmospheric Hydroxyl Radicals
Environmental Modeling and Assessment
Environmental models are crucial tools for estimating the distribution and persistence of chemicals to support risk assessments. nih.gov
Multimedia fate models are computational tools that predict a chemical's partitioning, transport, and persistence across various environmental compartments such as air, water, soil, and sediment. mdpi.comdiva-portal.org These models, which can be based on principles like fugacity or concentration gradients, are widely used for chemical risk assessment and management support. nih.govcefic-lri.org Models like SimpleBox and the Equilibrium Criterion (EQC) model are examples used in regulatory contexts to evaluate environmental exposure and identify compartments of concern. mdpi.comcefic-lri.org
For highly reactive substances like this compound, the direct application of these models is challenging. Its rapid hydrolysis means that its fate is intrinsically linked to its degradation products. oecd.org Fugacity-based models, for instance, cannot be applied to ionized substances like Hydrochloric acid, one of the primary hydrolysis products. oecd.org Therefore, any environmental modeling would need to focus on the properties and behavior of Neodecanoic acid and HCl. oecd.org Studies on the hydrolysis products indicate that Neodecanoic acid is not readily biodegradable. oecd.org
The environmental transport of this compound is limited due to its high reactivity and rapid hydrolysis. oecd.org Any release to the environment will quickly result in the formation of Neodecanoic acid and Hydrochloric acid. oecd.orgframochem.com Consequently, the evaluation of environmental transport pathways focuses on these degradation products.
Bioaccumulation of this compound itself is not anticipated due to its hydrolytic instability. oecd.org The resulting Neodecanoic acid has an estimated partition coefficient (log Kow) of 3.9, suggesting a potential to sorb to organic matter in soil and sediment. oecd.org This sorption behavior is common for similar compounds and mitigates mobility, reducing the likelihood of leaching into groundwater. oecd.orgresearchgate.net Given its properties, care should be taken to prevent its discharge into drains, groundwater, or surface water. greysellz.comchemicalbook.com
Toxicological and Safety Research in Laboratory and Industrial Settings
Acute Toxicity Studies and Mechanisms
Acute toxicity testing of neodecanoyl chloride has established its potential for harm upon single, short-term exposure. These studies are fundamental in defining the substance's hazard classification and handling requirements.
The median lethal dose (LD50) following oral administration in rats has been reported with some variation. One study determined the oral LD50 to be 1760 mg/kg, classifying the substance as moderately toxic. greysellz.com Another source reports an oral LD50 value greater than 2000 mg/kg for rats. For the broader category of acid chlorides, oral LD50 values in rats have been noted to range from 1470 to 2500 mg/kg when administered in olive oil. oecd.org
Table 1: Acute Oral Toxicity of this compound (Rat)
| Parameter | Value | Classification | Source(s) |
|---|---|---|---|
| Oral LD50 | 1760 mg/kg | Moderately Toxic | greysellz.com |
This compound is considered very toxic via inhalation. greysellz.com A 4-hour inhalation study in rats identified a median lethal concentration (LC50) of 0.4 mg/L. greysellz.com Other research places the 4-hour LC50 for rats in a range between >0.31 and <3.58 mg/L, with this compound noted as the most toxic within its chemical category via this exposure route. oecd.org A similar range of 1.26 - 2.69 mg/L has also been reported.
Table 2: Acute Inhalation Toxicity of this compound (Rat)
| Parameter | Value | Classification | Source(s) |
|---|---|---|---|
| Inhalation LC50 (4 hr) | 0.4 mg/L | Very Toxic | greysellz.com |
| Inhalation LC50 (4 hr) | >0.31 to <3.58 mg/L | - | oecd.org |
For the acid chloride category to which this compound belongs, the dermal LD50 in rabbits was determined to be greater than 2000 mg/kg of body weight. oecd.org
Table 3: Acute Dermal Toxicity of this compound Category (Rabbit)
| Parameter | Value | Source(s) |
|---|
Acute exposure to this compound through various routes elicits a range of symptoms. Inhalation studies observed signs of respiratory distress, eye irritation, decreased activity, rough fur, piloerection, and emaciation. oecd.org Necropsies from these studies revealed discolored and edematous lungs, tracheal irritation, and air-filled stomachs, likely from mouth-breathing. oecd.org
Oral gavage studies in rats produced symptoms including decreased activity, muscle weakness, ataxia, agitation, and various respiratory difficulties such as slow, gasping, or noisy breathing. oecd.org Other observed signs were discharge from the eyes and nose, pupil changes, rough coat, diarrhea, salivation, and a swollen tongue. oecd.org Post-mortem examinations showed extensive damage to the gastrointestinal tract, including ulceration, hemorrhage, and necrosis, as well as lung edema. greysellz.comoecd.org
This compound is corrosive and irritating to the skin. greysellz.comoecd.org It is also destructive to the mucous membranes and the upper respiratory tract. spectrumchemical.com However, studies on eye irritation have produced conflicting results. One report indicates that this compound is non-irritating to the eyes in rabbits. greysellz.comoecd.org In contrast, another source describes it as causing severe eye irritation or burns. spectrumchemical.com
Observed Symptoms of Acute Exposure (e.g., Decreased Activity, Respiratory Distress)
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound has been evaluated in bacterial reverse mutation assays, commonly known as the Ames test. One study reported that the compound was not mutagenic in an Ames Salmonella assay. greysellz.com Another review of literature data also indicated a negative result in the Ames assay when using Dimethyl sulfoxide (B87167) (DMSO) as the test solvent. sci-hub.st
Ames Mutagenicity Data for Acyl Halides
The Ames test is a widely used method to assess the mutagenic potential of chemical substances. nih.govnih.gov For the class of acyl halides, to which this compound belongs, the available Ames mutagenicity data has been a subject of scrutiny. researchgate.netacs.org A significant portion of the positive results for acyl halides in the Ames test have been linked to the use of dimethyl sulfoxide (DMSO) as a solvent. nih.govresearchgate.netacs.org The reaction between the acyl halide and DMSO can generate reactive halodimethylsulfides (HDMS), which are known to be mutagenic. researchgate.netacs.org This has led to the interpretation that many of the positive Ames test results for this class of compounds may be false positives, not representative of the intrinsic mutagenicity of the acyl halide itself. researchgate.netacs.orgsci-hub.st
For instance, one study demonstrated that out of 18 acyl/sulfonyl halides that tested positive in the Ames test with DMSO as the vehicle, 15 were found to be negative when a different solvent was used. nih.gov This suggests that the choice of solvent is critical in accurately determining the mutagenic potential of acyl halides. sci-hub.st Consequently, it is recommended to avoid DMSO as a solvent when conducting mutagenicity tests on acyl/sulfonyl halides to prevent misleading results. acs.orgsci-hub.st
In Silico Systems for Mutagenicity Prediction
In silico, or computer-based, models are increasingly used to predict the mutagenicity of chemicals, offering a valuable tool in the initial assessment of impurities in pharmaceuticals as outlined by the International Council for Harmonisation (ICH) M7 guideline. nih.govtriphasepharmasolutions.com These systems, which include both rule-based expert systems and statistical-based models, analyze the chemical structure of a compound to identify structural alerts that may be associated with mutagenicity. nih.gov
Several commercially available QSAR (Quantitative Structure-Activity Relationship) tools have been evaluated for their performance in predicting Ames mutagenicity. nih.govtandfonline.com However, the accuracy of these predictions can be influenced by the data used to train the models. nih.gov For acyl halides, the historical Ames data, potentially confounded by the use of DMSO, has been incorporated into some of these models. researchgate.netacs.org As a result, some in silico systems, like Derek Nexus, have specific rules that flag the mutagenicity alert for acyl halides as a potential false positive. researchgate.netacs.org This highlights the importance of expert review and the consideration of the chemical context when interpreting in silico predictions for this class of compounds. researchgate.net
Risk Assessment Strategies for Genotoxic Impurities
The control of genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing. triphasepharmasolutions.com The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk. seqens.com A key component of this is a thorough risk assessment. niph.go.jp
Purging of Reactive Intermediates from Synthetic Pathways
A crucial strategy in managing the risk of genotoxic impurities is to assess their potential to be carried over into the final active pharmaceutical ingredient (API). niph.go.jpacs.org This is often evaluated by determining a "purge factor," which quantifies the removal of a specific impurity during the manufacturing process. triphasepharmasolutions.comeuropa.eu
The purge factor is influenced by several physicochemical properties of the impurity and the process conditions, including:
Reactivity: Highly reactive intermediates are likely to be consumed in subsequent reaction steps. triphasepharmasolutions.com
Solubility: Differences in solubility between the impurity and the desired product can be exploited for removal. triphasepharmasolutions.com
Volatility: Volatile impurities can be removed through distillation or evaporation steps. triphasepharmasolutions.com
Ionizability: The ability of an impurity to be ionized can affect its partitioning behavior and facilitate its removal. triphasepharmasolutions.com
For highly reactive intermediates like acyl halides, it is expected that they will be rapidly purged from a reaction sequence. acs.org Generic predicted purge factors for this class of compounds are estimated to be in the range of 1 x 10³ to 3 x 10⁵ per stage, suggesting they should be effectively eliminated at the point of their introduction in the synthesis. acs.org
Occupational Safety and Handling Protocols in Research
This compound is a hazardous chemical that requires strict adherence to safety protocols in a laboratory setting. ontosight.aicymitquimica.com It is a corrosive substance that can cause severe skin burns and eye damage and is fatal if inhaled.
Necessity for Anhydrous Conditions
This compound is highly reactive with water, undergoing hydrolysis to form neodecanoic acid and hydrochloric acid. cymitquimica.com This reaction is exothermic and can lead to the release of corrosive vapors. greysellz.com Therefore, it is essential to handle and store this compound under anhydrous (dry) conditions to prevent its decomposition and the associated hazards. uiuc.edu This includes using dry equipment and storing the compound in tightly sealed containers protected from moisture. greysellz.comuiuc.edu
Use of Personal Protective Equipment (PPE)
Due to its hazardous nature, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. ontosight.aicymitquimica.com This includes:
| PPE Category | Recommended Equipment | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | greysellz.comchemicalbook.com |
| Skin Protection | Chemical-impermeable gloves (e.g., butyl rubber), coveralls, apron, or boots. | greysellz.comchemicalbook.com |
| Respiratory Protection | A full-face respirator or self-contained breathing apparatus, especially if exposure limits are exceeded or in case of inadequate ventilation. | greysellz.comchemicalbook.com |
It is also crucial to work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. cymitquimica.comgreysellz.com Facilities where this compound is handled should be equipped with an eyewash station and a safety shower. greysellz.com
First Aid Measures for Exposure
Ecotoxicological Investigations
Ecotoxicological studies assess the potential harm a chemical may pose to the environment. For this compound, research indicates that the compound and its hydrolysis products are a concern for environmental safety. The primary hydrolysis products are neodecanoic acid and hydrochloric acid (HCl). framochem.com The environmental hazard of HCl is primarily due to the pH effect on aquatic ecosystems. oecd.org
This compound is classified as harmful to aquatic life with long-lasting effects. While many safety documents note a lack of extensive specific data, available studies on the acid chloride category provide insight into its aquatic toxicity. lookchem.comoecd.org
Research conducted for the OECD SIDS (Screening Information Data Set) program on the Acid Chloride Category, which includes this compound, provides key data. The toxicity to aquatic organisms is influenced by the substance itself and its rapid hydrolysis. oecd.org
Table: Aquatic Toxicity Data for Acid Chlorides and Hydrolysis Products
| Test Organism | Substance | Endpoint | Value (mg/L) | Classification | Source(s) |
|---|---|---|---|---|---|
| Brachydanio rerio (Zebra Fish) | This compound | 96 hr LC50 | >100 - <215 | Practically Nontoxic | greysellz.com |
| Brachydanio rerio (Zebra Fish) | Pivaloyl Chloride (Analogue) | 96 hr LC50 | 287 | Practically Nontoxic | oecd.org |
| Brachydanio rerio (Zebra Fish) | 2-Ethylhexanoyl Chloride (Analogue) | 96 hr LC50 | 66.3 | Harmful | oecd.org |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms in a given time frame.
Emerging Research Areas and Future Directions
Development of Novel Derivations and Applications
The high reactivity of neodecanoyl chloride, stemming from its electrophilic carbonyl carbon, allows for extensive derivatization through nucleophilic substitution reactions. While its role as an intermediate in the production of pharmaceuticals, agricultural chemicals, and polymer initiators is well-established, recent research focuses on creating derivatives with specialized functions, particularly those aligned with green and sustainable chemistry. cphi-online.comshreesulphuric.comwilmar-international.com
Notable emerging derivatives include:
Glycidyl (B131873) Neodecanoate : This derivative is synthesized via the acidolysis of epichlorohydrin (B41342) with neodecanoic acid. researchgate.net It is gaining recognition as a green material for producing environmentally friendly coatings. researchgate.net
Bismuth Neodecanoate : This organometallic compound, a salt of neodecanoic acid, is being explored as a new type of green catalyst. bdmaee.net Its potential applications are significant in fields like materials science and medicine, with specific use cases demonstrated in improving the efficiency and environmental profile of biodiesel production. bdmaee.net
These examples highlight a trend towards leveraging the neodecanoyl structure to build functional molecules that offer improved performance and environmental compatibility.
Advanced Spectroscopic Characterization Techniques
Standard spectroscopic methods are routinely used to characterize this compound and ensure its purity. However, future research may employ more advanced techniques to gain deeper insights into its molecular dynamics and interactions.
Current characterization relies on the following established techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural confirmation.
Infrared (IR) Spectroscopy : Identifies the key functional groups.
Raman Spectroscopy : Offers complementary vibrational data.
| Technique | Observation | Significance |
|---|---|---|
| 13C NMR | Carbonyl carbon signal at δ 180.2 ppm | Characteristic of acyl chlorides |
| 1H NMR | Signals for methyl protons at δ 0.88–1.02 ppm | Confirms the aliphatic structure |
| IR Spectroscopy | Strong C=O stretching vibration at 1,802 cm⁻¹ | Confirms the acyl chloride functional group |
| Raman Spectroscopy | C-Cl stretch observed at 245 cm⁻¹ | Identifies the carbon-chlorine bond |
Future research could benefit from the application of advanced methods like 2D NMR for more detailed structural elucidation of complex derivatives or in-situ vibrational spectroscopy to monitor reaction kinetics in real-time. While specific studies applying these advanced techniques to this compound are not yet prevalent in published literature, they represent a clear future direction for a more comprehensive understanding of its chemical behavior.
Computational Chemistry and Molecular Modeling Studies
Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in understanding the physicochemical properties of this compound at a molecular level. credenceresearch.com These models provide insights that are crucial for predicting reactivity and designing new synthetic pathways.
DFT calculations reveal key electronic and steric properties that govern the behavior of this compound. These theoretical studies help bridge the gap between molecular structure and observable chemical properties, facilitating the rational design of next-generation materials. credenceresearch.com
Molecular modeling has quantified the relationship between the unique branched structure of this compound and its chemical reactivity. The steric hindrance imposed by its bulky neodecanoyl group is a defining feature.
Key findings from structure-reactivity studies include:
Steric Hindrance : The branched structure creates significant steric bulk around the reactive carbonyl center. This is quantified by the Tolman cone angle, which is considerably larger than that of its linear isomers.
Reactivity Modulation : The steric bulk impedes the approach of nucleophiles. Consequently, this compound exhibits lower reaction rates in hydrolysis and esterification compared to linear acyl chlorides under identical conditions.
| Parameter | This compound | Decanoyl Chloride (Linear Analog) |
|---|---|---|
| Partial Charge on Carbonyl Carbon | +0.43 e | +0.39 e |
| Tolman Cone Angle | 148° | 132° |
| Relative Hydrolysis Rate | 2.3x slower | Baseline |
| Relative Esterification Yield | 15-20% lower | Baseline |
This controlled reactivity can be an advantage, allowing for more selective chemical transformations where a less reactive acylating agent is required.
Sustainable Synthesis and Green Chemistry Innovations
A significant emerging research area is the development of sustainable and green processes for the production of this compound and its precursor, neodecanoic acid. pmarketresearch.com The chemical industry's shift towards greener practices is driving innovation away from traditional synthesis routes toward more environmentally benign alternatives.
Current research in this area includes:
Advanced Catalysis : The development of highly efficient and recyclable catalysts is a key goal. For instance, tetramethylammonium (B1211777) neodecanoate (TMAN) has been developed as a recyclable homogeneous catalyst for producing glycidyl neodecanoate, which increases yield and reduces byproducts compared to traditional catalysts. researchgate.net
Biotechnological Production : Enzyme-based processes and the use of engineered microorganisms are being explored to produce neodecanoic acid from renewable biomass. nih.gov This represents a shift from petrochemical feedstocks to sustainable ones.
Process Optimization : Innovations in production technology, such as the use of advanced pressure swing adsorption and distillation purification processes, are being implemented to improve resource efficiency, reduce carbon emissions, and minimize waste.
Flow Chemistry : Continuous flow technology platforms offer a path to safer, more efficient, and environmentally sound synthesis, reducing by-products and improving yields. cphi-online.com This methodology is a promising future direction for the industrial production of this compound.
Further Elucidation of Biological and Environmental Interactions
Understanding the lifecycle and impact of this compound is crucial for its safe and sustainable use. Research in this area focuses on its reactivity in biological systems and its environmental fate. The compound is known to be corrosive and requires careful handling.
Upon contact with aqueous environments, this compound undergoes rapid hydrolysis to form neodecanoic acid and hydrochloric acid. Therefore, its environmental and biological impact is closely tied to these hydrolysis products. Neodecanoic acid and its derivatives are valued in certain applications for their low volatility and high hydrolytic stability, which contributes to the formulation of durable and low-VOC (Volatile Organic Compound) products.
Regulatory bodies such as the Australian Industrial Chemicals Introduction Scheme (AICIS) have conducted human health assessments on this compound, contributing to a growing body of knowledge that informs safety protocols and handling guidelines. Future research will likely focus on more detailed metabolic pathway analysis and the long-term environmental behavior of its derivatives.
Q & A
Q. Characterization workflow :
NMR spectroscopy : Compare H and C spectra with literature data (e.g., δ ~2.0–2.5 ppm for methyl groups in branched chains).
FT-IR : Confirm acyl chloride C=O stretch at ~1800 cm⁻¹ and C-Cl stretch near 550–600 cm⁻¹.
GC-MS : Use retention time and molecular ion peak (m/z 190.71) to assess purity .
Methodological Insight :
For novel derivatives, include elemental analysis (C, H, Cl) and high-resolution mass spectrometry (HRMS) for unambiguous identification .
Advanced: What strategies optimize acylation reactions using this compound under anhydrous conditions?
Q. Key variables :
- Solvent selection : Dichloromethane or THF (pre-dried over molecular sieves).
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate reactivity.
- Stoichiometry : Employ a 1.2–1.5 molar excess of this compound to ensure complete substrate conversion.
Methodological Insight :
Monitor reaction progress via TLC (hexane/ethyl acetate). Quench aliquots with methanol and compare spots. For heat-sensitive substrates, conduct reactions at 0–5°C to suppress side reactions .
Advanced: How should researchers address discrepancies in reported reaction yields involving this compound?
Q. Root causes of contradictions :
- Moisture contamination : Small water traces can hydrolyze the reagent, reducing yields.
- Substrate steric hindrance : Branched substrates may require longer reaction times.
- Analytical variability : Differences in purity assessment methods (e.g., GC vs. NMR).
Q. Methodological Insight :
- Replicate studies with strict moisture control and standardized analytical protocols.
- Perform kinetic studies to identify rate-limiting steps.
- Use statistical tools (e.g., ANOVA) to evaluate significance of yield variations .
Advanced: What advanced techniques are suitable for studying hydrolysis kinetics of this compound in biphasic systems?
Q. Analytical approaches :
Stopped-flow spectroscopy : Track real-time hydrolysis in aqueous-organic mixtures.
pH-stat titration : Quantify HCl release to determine rate constants.
Computational modeling : Simulate transition states using DFT to predict hydrolysis pathways.
Methodological Insight :
For biphasic systems, vary solvent polarity (e.g., toluene/water) to study interfacial effects. Use Arrhenius plots to derive activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
